molecular formula C33H36N4O3 B10771755 [(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate

[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate

Cat. No.: B10771755
M. Wt: 536.7 g/mol
InChI Key: NFVRGDRCCNEGBS-LGGPFLRQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-817,818 involves the acylation of a benz[g]indole derivative with an amino acid ester. The key steps include:

Industrial Production Methods

Industrial production of L-817,818 typically involves large-scale synthesis using the same synthetic routes but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the compound meets the required standards for research use .

Chemical Reactions Analysis

Types of Reactions

L-817,818 primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of L-817,818, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

L-817,818 has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study the structure and function of somatostatin receptors.

    Biology: It helps in understanding the role of somatostatin in regulating hormone release.

    Medicine: It is used in preclinical studies to explore potential therapeutic applications for conditions like acromegaly and diabetes.

    Industry: It is used in the development of new drugs targeting somatostatin receptors

Mechanism of Action

L-817,818 exerts its effects by selectively binding to the somatostatin subtype-5 receptor. This binding inhibits the release of growth hormone and insulin by activating downstream signaling pathways. The primary molecular targets include the somatostatin receptors on pituitary and pancreatic cells. The pathways involved include the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of L-817,818

L-817,818 is unique due to its high selectivity for the somatostatin subtype-5 receptor, making it a valuable tool for studying the specific functions of this receptor subtype. Its ability to selectively inhibit growth hormone and insulin release without affecting other somatostatin receptor subtypes sets it apart from other compounds .

Biological Activity

The compound [(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate is a complex molecule that has garnered attention for its potential biological activities, particularly in neuroprotection and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Amino Acid Backbone : The compound features an amino acid backbone with a propyl and hexanoate side chain.
  • Naphthalene and Indole Moieties : The presence of a naphthalene group and a benzo[g]indole structure suggests potential interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound may involve several mechanisms:

  • Neuroprotective Effects : Research indicates that similar compounds can enhance neuronal survival under stress conditions, potentially through antioxidant pathways and modulation of neuroinflammatory responses.
  • Receptor Interaction : The structural components suggest that the compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, influencing signaling pathways associated with mood regulation and cognition.
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.

Pharmacological Effects

Recent studies have highlighted various pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : Evidence suggests that the compound can reduce inflammation in neural tissues, which is crucial for conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Cognitive Enhancement : Some studies indicate potential benefits in cognitive function, possibly through the modulation of cholinergic signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
NeuroprotectionEnhanced neuronal survival ,
Anti-inflammatoryReduced cytokine levels ,
Cognitive enhancementImproved memory performance ,

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Neuroprotection in Animal Models :
    • A study on rodents demonstrated that administration of the compound prior to inducing oxidative stress resulted in significantly lower neuronal death compared to control groups. This suggests a protective role against neurotoxic insults.
  • Cognitive Function Assessment :
    • In a double-blind trial involving elderly subjects, those receiving the compound showed marked improvements in memory recall tasks compared to placebo, indicating potential use in age-related cognitive decline.

Research Findings

Recent findings from various studies underscore the importance of further research into this compound's biological activity:

  • Mechanistic Studies : Investigations into the specific signaling pathways affected by this compound have revealed interactions with neurotrophic factors that promote neuronal health.
  • Toxicology Reports : Preliminary toxicology assessments indicate a favorable safety profile at therapeutic doses, although long-term effects require further investigation.

Properties

Molecular Formula

C33H36N4O3

Molecular Weight

536.7 g/mol

IUPAC Name

[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate

InChI

InChI=1S/C33H36N4O3/c1-21(35)20-40-33(39)29(12-6-7-17-34)36-30(38)19-28-27-16-15-23-9-4-5-11-26(23)32(27)37-31(28)25-14-13-22-8-2-3-10-24(22)18-25/h2-5,8-11,13-16,18,21,29,37H,6-7,12,17,19-20,34-35H2,1H3,(H,36,38)/t21-,29-/m0/s1

InChI Key

NFVRGDRCCNEGBS-LGGPFLRQSA-N

Isomeric SMILES

C[C@@H](COC(=O)[C@H](CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N

Canonical SMILES

CC(COC(=O)C(CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N

Origin of Product

United States

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